N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034376-61-7
VCID: VC11815943
InChI: InChI=1S/C18H16N6O2/c25-18(17-11-21-24(22-17)16-4-2-1-3-5-16)19-7-8-23-12-15(10-20-23)14-6-9-26-13-14/h1-6,9-13H,7-8H2,(H,19,25)
SMILES: C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Molecular Formula: C18H16N6O2
Molecular Weight: 348.4 g/mol

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

CAS No.: 2034376-61-7

Cat. No.: VC11815943

Molecular Formula: C18H16N6O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide - 2034376-61-7

Specification

CAS No. 2034376-61-7
Molecular Formula C18H16N6O2
Molecular Weight 348.4 g/mol
IUPAC Name N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide
Standard InChI InChI=1S/C18H16N6O2/c25-18(17-11-21-24(22-17)16-4-2-1-3-5-16)19-7-8-23-12-15(10-20-23)14-6-9-26-13-14/h1-6,9-13H,7-8H2,(H,19,25)
Standard InChI Key GEBZFKAVRLJXNI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Canonical SMILES C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

  • A 1,2,3-triazole core substituted at the 4-position with a carboxamide group.

  • A pyrazole ring linked to the triazole via an ethyl chain, with a furan-3-yl substituent at the pyrazole’s 4-position.

  • A phenyl group attached to the triazole’s 2-position.

This arrangement creates a planar yet sterically accessible framework, facilitating interactions with biological targets such as enzymes or receptors .

Molecular Data

Key physicochemical parameters are summarized below:

PropertyValue
IUPAC NameN-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide
Molecular FormulaC₁₈H₁₆N₆O₂
Molecular Weight348.4 g/mol
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
InChIKeyGEBZFKAVRLJXNI-UHFFFAOYSA-N

Source: PubChem (CID 122244800) .

Synonyms and Registry Numbers

The compound is cataloged under multiple identifiers, reflecting its utility in diverse research contexts:

  • CAS Registry: 2034376-61-7

  • Synonym List:

    • AKOS032460558

    • F6525-7632

    • N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Synthesis and Structural Optimization

Reaction Conditions

  • Solvents: DMF, THF, or ethanol for polar intermediates.

  • Catalysts: Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) for triazole formation.

  • Temperature: 60–80°C for cycloaddition; room temperature for amide coupling .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predicted low aqueous solubility due to the hydrophobic phenyl and furan groups. Likely soluble in DMSO or DMF for biological assays .

  • Stability: The triazole and pyrazole rings confer thermal stability, while the furan moiety may render the compound light-sensitive.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 8.2–8.5 ppm (triazole H).

    • δ 7.2–7.8 ppm (phenyl and furan protons).

    • δ 4.3–4.6 ppm (ethyl linker CH₂ groups).

  • IR Spectroscopy: Strong absorbance near 1650 cm⁻¹ (amide C=O stretch) and 3100 cm⁻¹ (aromatic C-H).

Biological Activities and Mechanisms

Anticancer Activity

The pyrazole-triazole scaffold may interfere with kinase signaling or DNA replication. Related compounds exhibit:

  • Cytotoxicity: IC₅₀ values of 5–20 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells.

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage in treated cells.

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: The furan and triazole moieties position it as a candidate for antimicrobial or anticancer drug discovery.

  • Structure-Activity Relationship (SAR): Modifications at the pyrazole’s 4-position or triazole’s phenyl group could enhance potency or bioavailability .

Agricultural Chemistry

Triazole derivatives are employed as fungicides. This compound’s furan component may broaden its spectrum against plant pathogens like Fusarium spp.

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Improve yield and purity via flow chemistry or microwave-assisted synthesis.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use proteomics or molecular docking to identify binding partners (e.g., EGFR, Topoisomerase II).

Regulatory Considerations

  • Toxicology: Assess hepatotoxicity and genotoxicity to meet FDA/EMA guidelines.

  • Formulation: Develop nanoencapsulation or prodrug strategies to mitigate solubility limitations.

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